molecular formula C7H8N2O3S B1293605 4-Sulfamoylbenzamide CAS No. 6306-24-7

4-Sulfamoylbenzamide

Cat. No. B1293605
CAS RN: 6306-24-7
M. Wt: 200.22 g/mol
InChI Key: MWFFIRCXGDGFQB-UHFFFAOYSA-N
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Description

4-Sulfamoylbenzamide is a chemical scaffold that is widely used in medicinal chemistry, particularly in the design of drugs with diverse biological activities. It is a derivative of 4-aminobenzenesulfonamide and is known for its role in sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase. The sulfonamide group is an essential functional group in drug design due to its ability to act as an isostere for the carboxylic acid group of natural substrates like 4-aminobenzoic acid. Despite its utility, sulfonamide-containing drugs have been historically associated with hypersensitivity and severe skin rash, often referred to as 'sulfa allergy' .

Synthesis Analysis

The synthesis of 4-sulfamoylbenzamide derivatives has been reported in various studies. One approach involves the synthesis of a series of cyclic imides incorporating the 4-sulfamoylbenzamide scaffold. These compounds were prepared by reacting the proper acid anhydride with 4-(hydrazinecarbonyl)benzenesulfonamide. This method is part of the "tail approach" to the aromatic sulfonamide scaffold . Another synthesis route for a related compound, 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, involves acylation and catalytic hydrogenation, with high yields reported for each step .

Molecular Structure Analysis

The molecular structure of 4-sulfamoylbenzamide derivatives has been studied using various techniques. For instance, the crystal and molecular structures of complexes between sulfadimidine and aminobenzoic acids have been described, revealing the importance of hydrogen bonding in maintaining molecular association . Additionally, a systematic computational study using DFT calculations has characterized the hydrogen bond interactions in the sulfabenzamide crystal structure, highlighting the significant changes in electric field gradient tensors due to these interactions .

Chemical Reactions Analysis

The chemical reactivity of 4-sulfamoylbenzamide derivatives is often explored in the context of their biological activity. For example, sulfamoylbenzamide derivatives have been synthesized as HBV capsid assembly effectors, with their anti-HBV activity and toxicity evaluated in various cell types. The ability of these compounds to disrupt HBV capsid formation has been studied under negative-stain electron microscopy, and their structures have been modeled into a binding site on the HBV capsid protein .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-sulfamoylbenzamide derivatives are influenced by their molecular structure and the presence of hydrogen bonding. The DFT study on sulfabenzamide revealed differences in geometrical and nuclear quadrupole resonance parameters between the optimized isolated gas-phase and crystalline phase, indicating the impact of hydrogen bonding on these properties . The synthesis and characterization of these derivatives are crucial for understanding their biological activities and potential as therapeutic agents .

Scientific Research Applications

1. Carbonic Anhydrase Inhibition

4-Sulfamoylbenzamide derivatives have been studied for their ability to inhibit human carbonic anhydrases, important enzymes involved in various physiological processes. These derivatives show significant inhibition of isoforms involved in diseases like glaucoma and tumors, providing potential applications in disease treatment (Abdel-Aziz et al., 2019).

2. Antimicrobial Applications

Research indicates that derivatives of 4-Sulfamoylbenzamide exhibit antimicrobial properties. One study synthesized and characterized sulfanilamide derivatives, analyzing their thermal properties and antimicrobial activities against various bacterial and fungal strains (Lahtinen et al., 2014).

3. Environmental Applications

N-substituted derivatives of 4-Sulfamoylbenzamide have been used for environmental purposes, such as the removal of heavy metals from aqueous solutions. A study describes the use of these derivatives impregnated into hydrous zirconium oxide for efficient removal of Ni(II) from water, demonstrating potential for environmental remediation (Rahman & Nasir, 2019).

4. Synthesis of Novel Compounds

4-Sulfamoylbenzamide serves as a core structure in the synthesis of various novel compounds. One such application is in the automated and chemoselective synthesis of m-sulfamoylbenzamide analogues, known for their bioactivity. This demonstrates its utility in advancing organic synthesis methodologies (Verlee et al., 2017).

5. Antiviral Research

In antiviral research, sulfamoylbenzamide derivatives have been synthesized as Hepatitis B Virus (HBV) capsid assembly effectors. These compounds have shown promising results in inhibiting HBV, highlighting their potential in antiviral therapy (Sari et al., 2017).

Safety And Hazards

The safety information for 4-Sulfamoylbenzamide indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

4-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFFIRCXGDGFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212384
Record name p-Sulphamoylbenzamide
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Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Sulfamoylbenzamide

CAS RN

6306-24-7
Record name 4-(Aminosulfonyl)benzamide
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Record name 4-Sulfamoylbenzamide
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Record name 6306-24-7
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Record name p-Sulphamoylbenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
N Rahman, M Nasir - ACS omega, 2019 - ACS Publications
… )methyl)-4-sulfamoylbenzamide was impregnated into the hydrous zirconium oxide matrix to yield N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide/hydrous …
Number of citations: 17 pubs.acs.org
M Abdoli, M Bozdag, A Angeli, CT Supuran - Metabolites, 2018 - mdpi.com
A series of benzamides incorporating 4-sulfamoyl moieties were obtained by reacting 4-sulfamoyl benzoic acid with primary and secondary amines and amino acids. These …
Number of citations: 21 www.mdpi.com
MR Campagna, F Liu, R Mao, C Mills, D Cai… - Journal of …, 2013 - Am Soc Microbiol
Chronic hepatitis B virus (HBV) infection, a serious public health problem leading to cirrhosis and hepatocellular carcinoma, is currently treated with either pegylated alpha interferon (…
Number of citations: 172 journals.asm.org
C Yang, J Wang, Y Cheng, X Yang, Y Feng… - Bioorganic …, 2020 - Elsevier
Acute mountain sickness (AMS) affects approximately 25–50% of newcomers to high altitudes. Two human carbonic anhydrase isoforms, hCA I and II, play key roles in developing high …
Number of citations: 7 www.sciencedirect.com
CT Supuran, A Maresca, F Gregáň… - Journal of Enzyme …, 2013 - Taylor & Francis
… Derivatives containing benzene-1,4-disulfonamide group being more active than structure with the 4-sulfamoylbenzamide moiety. The inhibitors studied have been shown a net …
Number of citations: 62 www.tandfonline.com
AM Alaa, AS El-Azab, AH Ghiaty, P Gratteri… - Bioorganic …, 2019 - Elsevier
… The synthesis, characterization and biological evaluation of series of cyclic imides incorporating the 4-sulfamoylbenzamide scaffold (16–29) is disclosed. The compounds were …
Number of citations: 23 www.sciencedirect.com
T Owa, A Yokoi, K Yamazaki… - Journal of medicinal …, 2002 - ACS Publications
… N-(3-Chloro-7-indolyl)-4-sulfamoylbenzamide (8). To a solution of 3-chloro-7-nitroindole 18 (1.50 g, 7.63 mmol) in 2-propanol (20 mL) were added Fe powder (1.28 g, 22.9 mmol) and …
Number of citations: 95 pubs.acs.org
ME McFadden, ML Hladik - ACS Agricultural Science & …, 2021 - ACS Publications
… , and N-cyclopropyl-4-sulfamoylbenzamide), the biological transformation products cyprosulfamide desmethyl and N-cyclopropyl-4-sulfamoylbenzamide are recommended as “residues …
Number of citations: 6 pubs.acs.org
N Chiaramonte, S Bua, A Angeli, M Ferraroni… - Bioorganic …, 2019 - Elsevier
… 9a, a compound endowed with selectivity for human Carbonic Anhydrase (hCA) IV, a series of piperazines and 4-aminopiperidines carrying a 4-sulfamoylbenzamide moiety as Zn-…
Number of citations: 12 www.sciencedirect.com
A Jain, GM Whitesides, RS Alexander… - Journal of Medicinal …, 1994 - ACS Publications
We wish to describe the synthesis and assay of a class of tight-binding (Kd «= 1 nM) inhibitors of structure H2N02SCeH4C0NH (S) for human carbonic anhydrase II (HCAII, EC 4.2. 1.1). …
Number of citations: 150 pubs.acs.org

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